molecular formula C17H17N3O4 B5092161 Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate

Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate

Cat. No.: B5092161
M. Wt: 327.33 g/mol
InChI Key: SZLNDIASNQDPER-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as ethyl 2-oxo-2-(pyridin-2-ylamino)acetate. This intermediate can be synthesized through the reaction of ethyl oxalyl chloride with pyridin-2-ylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids or bases for hydrolysis and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields carboxylic acid and ethanol, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate is unique due to its combination of a benzoate ester and a pyridine derivative, which provides a versatile scaffold for various chemical modifications

Properties

IUPAC Name

ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-24-17(23)12-6-8-13(9-7-12)20-16(22)15(21)19-11-14-5-3-4-10-18-14/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLNDIASNQDPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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